

Application Note: DC-Cholesterol HCl for In Vivo Gene Therapy[1][2]

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Compound of Interest

Compound Name: DC-Cholesterol.HCl

Cat. No.: B13832111

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Introduction & Mechanistic Insight

DC-Cholesterol HCl (3 β -[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol hydrochloride) is a "gold standard" cationic lipid widely used in non-viral gene therapy.[1][2][3] Unlike quaternary ammonium lipids (e.g., DOTAP) which carry a permanent positive charge, DC-Cholesterol possesses a tertiary amine head group.[1][2]

The "Proton Sponge" Advantage

The tertiary amine structure confers a distinct physiological advantage: pH buffering.

- Extracellular (pH 7.4): The head group is partially protonated, allowing effective electrostatic condensation of negatively charged nucleic acids (pDNA, siRNA, mRNA) into lipoplexes.[1][2]
- Endosomal (pH 5.0 - 6.0): Upon cellular uptake via endocytosis, the acidic environment leads to further protonation of the tertiary amine. This buffering capacity (the "proton sponge" effect) causes an influx of chloride ions and water, swelling the endosome.
- Synergy with DOPE: When formulated with the helper lipid DOPE (1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine), the endosomal escape efficiency is amplified.[1][2] DOPE is a fusogenic lipid that undergoes a phase transition from lamellar () to inverted hexagonal ()

) phase at acidic pH, destabilizing the endosomal membrane and releasing the genetic cargo into the cytosol [1, 2].

Formulation Strategy

Success in in vivo applications hinges on the precise ratio of cationic lipid to helper lipid and the Nitrogen-to-Phosphate (N/P) ratio.

Lipid Composition

Component	Function	Recommended Molar Ratio
DC-Chol HCl	DNA condensation, Cell binding, Endosomal buffering	1 Part
DOPE	Endosomal membrane destabilization (Fusion)	1 to 2 Parts

Expert Tip: A 1:1 molar ratio is the standard starting point. However, increasing DOPE to a 1:2 (DC-Chol:DOPE) ratio often enhances transfection efficiency in lung and tumor tissues due to increased fusogenicity, though it may reduce serum stability [3].[1][2]

Critical Parameter: N/P Ratio

The N/P ratio is the molar ratio of cationic nitrogen (N) in DC-Chol to anionic phosphate (P) in the nucleic acid.

- Target Range: 3:1 to 7:1.
- Why? A positive surface charge (Zeta potential +30 to +50 mV) is required to prevent aggregation and promote interaction with the negatively charged cell membrane proteoglycans.

Experimental Protocols

Protocol A: Preparation of Cationic Liposomes (Thin-Film Hydration)[1][2]

Materials:

- DC-Cholesterol HCl (Mw: 537.3 g/mol)[\[1\]](#)[\[2\]](#)
- DOPE (Mw: 744.0 g/mol)[\[1\]](#)[\[2\]](#)
- Chloroform (HPLC Grade)[\[1\]](#)[\[2\]](#)
- Sterile Water (Nuclease-free) or 5% Dextrose (D5W)[\[1\]](#)[\[2\]](#)
- Note: Do NOT use PBS or Saline for initial hydration; high ionic strength causes immediate aggregation.

Workflow:

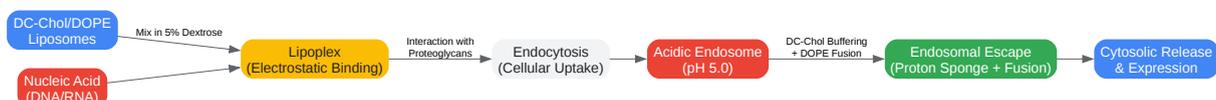
- Dissolution: Dissolve DC-Chol and DOPE separately in chloroform to a concentration of 10 mg/mL.
- Mixing: Combine aliquots to achieve the desired molar ratio (e.g., 1:1).
 - Calculation Example: To make 10 μ mol total lipid (1:1), mix 5 μ mol DC-Chol (2.69 mg) + 5 μ mol DOPE (3.72 mg).[\[1\]](#)[\[2\]](#)
- Film Formation: Transfer mixture to a round-bottom flask. Evaporate solvent using a rotary evaporator (or nitrogen stream) at 37°C until a thin, dry film forms.[\[1\]](#)[\[2\]](#)
 - Critical Step: Desiccate under vacuum for at least 4-12 hours to remove trace chloroform, which is toxic in vivo.[\[1\]](#)[\[2\]](#)
- Hydration: Add sterile water or 5% Dextrose to the film to achieve a final lipid concentration of 1-2 mg/mL. Hydrate at 4°C overnight or 1 hour at 50°C with vortexing.
- Downsizing (Extrusion): Pass the suspension 11-21 times through a polycarbonate membrane (100 nm or 200 nm pore size) using a mini-extruder.[\[1\]](#)[\[2\]](#)
 - Target: Z-average diameter ~100-150 nm; PDI < 0.2.[\[1\]](#)[\[2\]](#)

Protocol B: Lipoplex Formation & In Vivo Administration

Self-Validating Step: The complexation buffer is the single most common failure point. Use 5% Glucose/Dextrose.

- Dilution:
 - Tube A: Dilute required amount of DNA/RNA in 5% Dextrose.
 - Tube B: Dilute calculated volume of Liposomes in 5% Dextrose.
- Complexation: Add Tube A (DNA) to Tube B (Lipids) rapidly.[1][2] Pipette up and down 5-10 times.[1][2]
 - Why? Adding DNA to lipids ensures an excess of positive charge during mixing, preventing precipitation.[2]
- Incubation: Incubate at Room Temperature for 15-20 minutes.
- QC Check: Visually inspect. The solution should be clear to slightly opalescent. Visible precipitates indicate aggregation—abort injection.[1]
- Injection:
 - Route: Tail Vein (Systemic) or Intratumoral.[1][2]
 - Volume: Typically 100-200 μ L per mouse (20g).[1][2]
 - Dose: 10-50 μ g DNA per mouse is standard.[1][2]

Visualizing the Mechanism



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Figure 1: Mechanism of Action for DC-Chol/DOPE mediated gene delivery.[1][2] The pathway highlights the critical buffering and fusion events triggering cargo release.

Troubleshooting & Optimization

Observation	Probable Cause	Corrective Action
Precipitation during mixing	High ionic strength buffer (PBS/Saline) used.[1][2]	Switch to 5% Dextrose or 10% Sucrose. These are isotonic but non-ionic.
High Toxicity	Excess cationic lipid or residual solvent.[1]	Reduce N/P ratio (try 3:1). Ensure thorough vacuum desiccation of lipid film.[4]
Low In Vivo Expression	Serum aggregation (Opsonization).[1][2]	Increase DOPE ratio (1:2). Confirm particle size <150nm. [1][2] Inject immediately after complexation.[1]
Polydisperse Particles (High PDI)	Incomplete hydration or extrusion.[1][2]	Increase hydration time.[1] Extrude at least 11 passes.

References

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